Kinome-Wide Selectivity: Talmapimod Hydrochloride Exhibits >2000-Fold Selectivity Over 20 Kinases, Contrasting with Broad Off-Target Profiles of VX-745 and BIRB-796
In direct kinome-wide selectivity assessments, Talmapimod hydrochloride demonstrates at least 2000-fold selectivity over a panel of 20 diverse kinases, including other MAPK family members, and ~10-fold selectivity over the closely related p38β isoform . This contrasts sharply with other advanced p38α inhibitors: VX-745 (neflamapimod) potently inhibits 5 additional off-target kinases (ABL1, ABL2, PDGFRβ, SRC, and p38β) at IC50 <1 μM [1]; BIRB-796 (doramapimod) inhibits over 30 off-target kinases including JNK1/2/3, multiple ephrin receptors, and TIE1/2 at sub-micromolar concentrations [2].
| Evidence Dimension | Number of off-target kinases inhibited with IC50 <1 μM |
|---|---|
| Target Compound Data | 0 (≥2000-fold selectivity over 20-kinase panel) |
| Comparator Or Baseline | VX-745: 5 off-target kinases; BIRB-796: >30 off-target kinases |
| Quantified Difference | Talmapimod: 0 off-target hits; VX-745: 5 off-target hits; BIRB-796: >30 off-target hits |
| Conditions | Biochemical kinase inhibition assays; panel of 20+ kinases; published kinome profiling data |
Why This Matters
This exceptional selectivity reduces the risk of confounding off-target effects in cellular assays and in vivo disease models, ensuring that observed phenotypes are attributable specifically to p38α inhibition rather than collateral kinase engagement.
- [1] PMC6580366. Figure 3: Kinase inhibition profile for widely used p38α MAPK inhibitors VX-745, BIRB-796, and SB203580. View Source
- [2] PMC7460549. Figure 2: Common off-target kinases among widely used p38α MAPK inhibitors. View Source
